molecular formula C15H11FN2O2S B5639282 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5639282
M. Wt: 302.3 g/mol
InChI Key: LAYNIDVNMKRZNL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a small molecule benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse biological activities. The scaffold is characterized by a methoxy substituent at the 6-position of the benzothiazole ring and a 4-fluorobenzamide group at the 2-position. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological properties, with recent scientific literature highlighting their potent antimicrobial and ant anticancer activities, making them promising scaffolds for the development of novel therapeutic agents . In antimicrobial research, structurally related 2-acetamido-substituted benzothiazole derivatives have shown significant activity against a panel of Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that such compounds exhibit their antibacterial effects through interactions with the bacterial enzyme DNA gyrase (PDB: 3G75), a validated target for antibacterial therapy . In the context of cancer research, fluorinated benzothiazole analogs have exhibited compelling in vitro antiproliferative efficacy against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and renal cancers . The incorporation of fluorine atoms and methoxy groups is a common strategy in medicinal chemistry to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its bioactivity . The mechanism of action for benzothiazoles in oncology is multifaceted and may include the inhibition of key enzymes such as carbonic anhydrase, which is a promising target for hypoxic tumours . This product is intended for research purposes as a chemical reference standard or for use in in vitro biological screening assays to investigate new antibacterial or anticancer leads. It is supplied For Research Use Only, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNIDVNMKRZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Key Compounds Compared :

Compound Name Substituents (Benzothiazole/Benzamide) MIC (µg/mL) Against Pathogens Reference
Target Compound 6-OCH₃ (BzTh); 4-F (BzAm) Data not explicitly reported
BTC-j (N-(6-methoxy-BzTh-2-yl)-2-(pyridin-3-yl)acetamide) 6-OCH₃ (BzTh); pyridine-3-yl (Acetamide) S. aureus: 12.5; E. coli: 3.125
BTC-r (N-(6-nitro-BzTh-2-yl)-2-(pyridin-3-yl)acetamide) 6-NO₂ (BzTh); pyridine-3-yl (Acetamide) Lower activity vs. BTC-j
N-(6-Ethoxy-BzTh-2-yl)-4-CF₃-benzamide 6-OCH₂CH₃ (BzTh); 4-CF₃ (BzAm) Anticancer activity reported
4-Acetamido-5-Cl-2-OCH₃-N-(6-OCH₃-BzTh-2-yl)benzamide 6-OCH₃ (BzTh); 4-acetamido-5-Cl-2-OCH₃ (BzAm) No biological data provided

Observations :

  • Methoxy vs. Nitro Substitution: BTC-j (6-OCH₃) exhibits superior antimicrobial activity compared to BTC-r (6-NO₂), with MIC values as low as 3.125 µg/mL against E. coli. This suggests electron-donating groups (e.g., methoxy) enhance activity, possibly by improving solubility or target binding .
  • Fluorine vs.

Structural and Physicochemical Properties

Crystal and Spectral Data :

  • Target Compound: No direct crystallographic data is available, but related fluorinated benzothiazoles like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) exhibit lattice parameters a = 5.22 Å, b = 20.26 Å, c = 11.30 Å, and volume = 1195.61 ų . Fluorine substitution likely influences packing density and intermolecular interactions.
  • FT-IR and NMR :
    • The target compound’s carbonyl (C=O) stretch is expected near 1670–1620 cm⁻¹, consistent with benzamide derivatives .
    • Methoxy groups typically show C-O stretches at ~1250 cm⁻¹ and δ(CH₃) bends near 1450 cm⁻¹ .

Mechanistic Insights: DNA Gyrase Inhibition

Benzothiazoles like BTC-j inhibit DNA gyrase (PDB: 3G75), a validated antibacterial target. Docking studies reveal that methoxy and pyridine groups in BTC-j form hydrogen bonds with residues like ASP-73 and ARG-76, critical for enzyme function . While the target compound lacks a pyridine moiety, its 4-fluoro group may enhance binding via hydrophobic or halogen-bonding interactions.

Comparison with Non-Benzothiazole Analogs

  • SCYX-7158: A benzoxaborole derivative with a 4-fluorobenzamide group (MIC = 0.09 µg/mL against Trypanosoma brucei). Fluorine here improves metabolic stability, suggesting similar benefits in the target compound .
  • Triazole-Thiones () : These compounds exhibit MICs in the 12.5–50 µg/mL range, highlighting that benzothiazoles generally outperform other heterocycles in antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 2-amino-6-methoxybenzothiazole. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) under nitrogen to prevent hydrolysis .
  • Reaction optimization : Control temperature (60–80°C) and pH to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
  • Critical parameters : Solvent choice (DMF vs. THF) impacts yield; DMF enhances solubility of intermediates .

Q. Which analytical techniques are essential for characterizing this compound and verifying purity?

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton shifts (δ 7.0–8.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₁FN₂O₂S; calc. 302.05 g/mol) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by UV at 254 nm) .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the benzamide carbonyl group. This alters reaction pathways in:

  • Hydrolysis : Slower under acidic conditions compared to non-fluorinated analogs due to reduced electron density .
  • Cross-coupling reactions : Fluorine may direct regioselectivity in Suzuki-Miyaura reactions .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of benzothiazole derivatives like this compound?

  • Substituent variation : Modify methoxy/fluoro positions and assess bioactivity (e.g., enzyme inhibition). Use Hammett constants to correlate electronic effects with potency .
  • Bioisosteric replacement : Replace benzothiazole with thiadiazole or imidazole rings to evaluate binding affinity changes .
  • Pharmacophore mapping : Employ molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like kinases or GPCRs .

Q. How can crystallography resolve contradictions in reported hydrogen-bonding patterns affecting biological activity?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N/F hydrogen bonds) that stabilize dimeric structures. For example:

  • Centrosymmetric dimers form via N–H⋯N bonds (2.02 Å), as seen in related benzothiazole-amide derivatives .
  • Non-classical C–H⋯O/F interactions (2.3–2.5 Å) further stabilize crystal packing, impacting solubility and bioavailability .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

  • ADMET profiling : Use SwissADME or ADMETLab to predict CYP450 metabolism, highlighting fluoro-methoxy groups as sites of glucuronidation .
  • MD simulations : Assess binding mode persistence in target enzymes (e.g., 100 ns simulations in GROMACS) to identify off-target effects .

Q. How do conflicting solubility data in literature affect formulation for in vivo studies?

Discrepancies arise from polymorphic forms or residual solvents. Address this by:

  • Solubility screening : Test in PEG-400, DMSO, or cyclodextrin complexes.
  • Thermodynamic vs. kinetic solubility : Use shake-flask (pH 7.4 buffer) for equilibrium data vs. nephelometry for kinetic measurements .

Q. What role does the methoxy group play in modulating enzyme inhibition mechanisms?

Methoxy groups enhance lipophilicity, improving membrane permeability. In kinase inhibition assays:

  • Steric effects : Methoxy at position 6 of benzothiazole prevents bulky residue clashes in ATP-binding pockets .
  • Hydrogen bonding : Methoxy oxygen may act as a weak H-bond acceptor with catalytic lysine residues .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across different assay systems?

Normalize data using:

  • Standardized protocols : Fix ATP concentrations in kinase assays (e.g., 10 µM for PKC isoforms).
  • Cell line validation : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for endogenous enzyme levels .

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-compound treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) for the compound and purified enzyme .

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